![molecular formula C26H19Cl3F3N3O2S B2870846 2,4-dichloro-N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide CAS No. 532975-59-0](/img/structure/B2870846.png)
2,4-dichloro-N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide
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Overview
Description
2,4-dichloro-N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound contains multiple functional groups, including dichloroaniline, trifluoromethyl, and indole moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-dichloro-N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: A simpler compound with similar dichloroaniline moiety.
Trifluoromethylpyridine: Contains a trifluoromethyl group and is used in similar applications.
Imidazole Derivatives: Share similar heterocyclic structures and biological activities.
Uniqueness
2,4-dichloro-N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2,4-Dichloro-N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.
Chemical Structure and Properties
The molecular formula of the compound is C16H15Cl2F3N2O with a molecular weight of approximately 514.97 g/mol. Its structure features multiple functional groups that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H15Cl2F3N2O |
Molecular Weight | 514.97 g/mol |
CAS Number | 300405-21-4 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of electron-withdrawing groups like chlorine and trifluoromethyl has been linked to enhanced antiproliferative activity. The compound's structure suggests potential interactions with key cellular targets involved in cancer progression.
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Mechanism of Action
- The compound may induce apoptosis in cancer cells by modulating pathways associated with cell survival and death. This includes the inhibition of anti-apoptotic proteins such as Bcl-2, leading to increased cell death in malignancies.
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Case Studies
- In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against human cancer cell lines, suggesting that modifications to the compound's structure can enhance its efficacy.
- A study reported that a structurally similar thiazole derivative had an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating a promising avenue for further exploration in developing potent anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Chlorine Substitution : The presence of chlorine atoms at specific positions on the aromatic rings enhances cytotoxicity.
- Trifluoromethyl Group : This group contributes to lipophilicity and may improve membrane permeability, facilitating better cellular uptake.
- Indole Moiety : Indoles have been recognized for their diverse biological activities; thus, their incorporation into the compound may contribute to its overall bioactivity.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of Indole Derivative : Utilizing indole as a base structure and modifying it through electrophilic substitution.
- Coupling Reactions : Employing coupling agents to link various moieties effectively.
- Final Purification : Utilizing chromatographic techniques to isolate the desired product with high purity.
Properties
IUPAC Name |
2,4-dichloro-N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl3F3N3O2S/c27-16-6-7-17(20(29)12-16)25(37)33-9-10-35-13-23(18-3-1-2-4-22(18)35)38-14-24(36)34-21-11-15(26(30,31)32)5-8-19(21)28/h1-8,11-13H,9-10,14H2,(H,33,37)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHASGDREGFBZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl3F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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